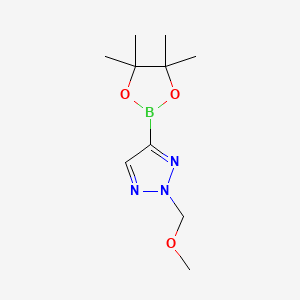![molecular formula C10H8ClF6NO2 B13493570 2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B13493570.png)
2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is particularly useful in life sciences research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors. The purification process may involve additional steps such as distillation and chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The major products are substituted amines.
Aplicaciones Científicas De Investigación
2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. It can also modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid
- 2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid
- 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid hydrochloride
Uniqueness
2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride is unique due to its dual trifluoromethyl groups, which impart high thermal stability and resistance to chemical degradation. These properties make it particularly valuable in applications requiring robust and durable materials .
Propiedades
Fórmula molecular |
C10H8ClF6NO2 |
|---|---|
Peso molecular |
323.62 g/mol |
Nombre IUPAC |
2-amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C10H7F6NO2.ClH/c11-9(12,13)5-1-4(7(17)8(18)19)2-6(3-5)10(14,15)16;/h1-3,7H,17H2,(H,18,19);1H |
Clave InChI |
RVNJAEARFZWTJL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13493488.png)

![2-{6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}acetic acid, Mixture of diastereomers](/img/structure/B13493513.png)




![2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride](/img/structure/B13493559.png)






